molecular formula C19H20N2O7 B12777617 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid CAS No. 117191-84-1

5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid

Cat. No.: B12777617
CAS No.: 117191-84-1
M. Wt: 388.4 g/mol
InChI Key: MVVCNLDLEHBPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinic acid core substituted with hydroxy, methyl, and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid typically involves multiple steps. One common approach is the esterification of nicotinic acid derivatives with 2-hydroxy-2-methylpropyl alcohol under acidic conditions. This is followed by nitration and methylation reactions to introduce the nitrophenyl and dimethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.

    Hydroxy and Nitro Substituted Compounds: Compounds with hydroxy and nitro groups on different aromatic or aliphatic backbones.

Uniqueness

5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

117191-84-1

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

5-(2-hydroxy-2-methylpropoxy)carbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C19H20N2O7/c1-10-14(17(22)23)16(12-7-5-6-8-13(12)21(26)27)15(11(2)20-10)18(24)28-9-19(3,4)25/h5-8,25H,9H2,1-4H3,(H,22,23)

InChI Key

MVVCNLDLEHBPJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.